molecular formula C24H22N4O3S B2881786 6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034364-59-3

6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2881786
CAS No.: 2034364-59-3
M. Wt: 446.53
InChI Key: MZILFPDLCQDWMY-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a chemical compound with the CAS Number 2034364-59-3 and a molecular formula of C24H22N4O3S . It features a molecular structure that combines a pyrimidine core, a benzyloxy group, and a thiazole ring system, making it a compound of interest in various medicinal chemistry and drug discovery research applications. The presence of both pyrimidine and thiazole motifs is significant, as these heterocycles are commonly found in pharmaceutically active compounds and natural products . As a research chemical, it serves as a valuable building block or intermediate for the synthesis and exploration of novel bioactive molecules. Researchers can utilize this compound in the development of targeted libraries for high-throughput screening against various biological targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-30-20-9-7-18(8-10-20)24-28-19(15-32-24)11-12-25-23(29)21-13-22(27-16-26-21)31-14-17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILFPDLCQDWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyrimidine vs. Triazole/Isoxazole Cores : The target compound’s pyrimidine ring may offer distinct electronic properties compared to triazole () or isoxazole () cores, influencing binding to biological targets like kinases or proteases.
  • Thiazole Modifications : The 4-methoxyphenyl-thiazole in the target differs from 4-methylthiazol () or unsubstituted thiazoles (), which could modulate steric bulk or π-π interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of a thiourea intermediate with α-haloketones.
  • Step 2 : Introduction of the pyrimidine ring through nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Acylation of the ethylenediamine linker using activated carboxylic acid derivatives (e.g., benzyloxy-protected pyrimidine-4-carbonyl chloride).
    Key reagents include O-benzyl hydroxylamine for protection and p-fluorobenzoyl chloride for acylation steps . Reaction scalability and purity are ensured using column chromatography and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm, thiazole protons at δ 8.1–8.3 ppm) and confirms regiochemistry .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 475.2) and detects impurities (<1% by HPLC) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Precipitation thresholds are determined via dynamic light scattering .
  • Stability : Monitor degradation in buffer solutions (pH 4–9) over 24–72 hours using HPLC. For light sensitivity, store solutions in amber vials at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the acylation step?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, improving yields from 60% to >85% .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodological Answer :

  • Purity Reassessment : Verify compound integrity via LC-MS and elemental analysis to rule out batch variability .
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and harmonize cell lines (e.g., HEK293 vs. HeLa) to reduce inter-lab variability .
  • Dose-Response Curves : Perform EC50/IC50 comparisons under identical conditions (e.g., serum-free media, 48-hour incubation) .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of related kinases (e.g., EGFR or CDK2) to model interactions with the pyrimidine-thiazole core .
  • MD Simulations : Conduct 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Corporate substituent effects (e.g., benzyloxy vs. methoxy groups) to refine activity predictions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Core Modifications : Replace the thiazole with oxazole or pyridine to evaluate electronic effects on target engagement .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-methoxyphenyl position to enhance metabolic stability .
  • Linker Optimization : Test ethylenediamine vs. polyethylene glycol (PEG) spacers to balance hydrophilicity and binding .

Q. What strategies improve metabolic stability in preclinical studies?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzyloxy CH2) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability, with hydrolysis in vivo .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

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